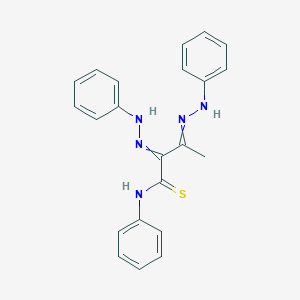

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide

Description

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a phenyl group attached to a butanethioamide backbone, with two phenylhydrazinylidene groups providing additional complexity and reactivity.

Properties

CAS No. |

652329-09-4 |

|---|---|

Molecular Formula |

C22H21N5S |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-phenyl-2,3-bis(phenylhydrazinylidene)butanethioamide |

InChI |

InChI=1S/C22H21N5S/c1-17(24-25-19-13-7-3-8-14-19)21(27-26-20-15-9-4-10-16-20)22(28)23-18-11-5-2-6-12-18/h2-16,25-26H,1H3,(H,23,28) |

InChI Key |

WRWCXQKRDFVQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of phenylhydrazine with a suitable butanethioamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction temperature is usually maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Halogens (chlorine, bromine), electrophiles; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide, each with distinct chemical and physical properties .

Scientific Research Applications

The compound N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on available research findings, synthesizing insights from diverse sources.

Antimicrobial Activity

Research indicates that compounds with similar hydrazine structures exhibit significant antimicrobial properties. For instance, derivatives of hydrazine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, making these compounds candidates for further development as antimicrobial agents .

Anticancer Research

Hydrazine derivatives have also been investigated for their anticancer properties. In particular, compounds structurally related to N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide have demonstrated cytotoxic effects against several cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways .

Antitubercular Activity

Similar chemical frameworks have been evaluated for their potential as antitubercular agents. For example, studies on related compounds have shown promising results against Mycobacterium tuberculosis, suggesting that N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide could be explored for its efficacy in treating tuberculosis .

Photopolymerization

The compound's unique structure may also lend itself to applications in photopolymerization processes. Compounds that contain hydrazine groups are often used as photoinitiators in the synthesis of polymeric materials. This application is particularly relevant in the development of light-sensitive resins used in 3D printing and coatings .

Sensor Development

Due to its ability to form complexes with metal ions, N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide could potentially be utilized in the development of chemical sensors. These sensors can detect specific ions or molecules based on changes in conductivity or optical properties upon binding with target analytes .

Antimicrobial Efficacy Study

In a study examining the antimicrobial efficacy of hydrazine derivatives, a series of synthesized compounds were tested against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant strains, showcasing the potential of similar structures for developing new antibiotics .

Anticancer Screening

Another case study focused on the anticancer activity of hydrazine-based compounds demonstrated that some derivatives had IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU). The findings suggest that further optimization could lead to more effective cancer treatments .

Mechanism of Action

The mechanism of action of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinylidene groups are believed to play a crucial role in its reactivity, allowing it to bind to and modify various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Phenyl-2,3-bis(phenylhydrazinylidene)butanethioamide: A closely related compound with similar structural features and reactivity.

Phenylhydrazine derivatives: Compounds with phenylhydrazine groups that exhibit similar chemical behavior and applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .

Biological Activity

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C₁₆H₁₈N₄S

Molecular Weight : 306.41 g/mol

CAS Number : 13732-32-6

The compound features a thioamide functional group and multiple hydrazone linkages, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

Research into the biological activity of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide has revealed several promising areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This is particularly relevant in the context of oxidative stress-related diseases.

- Antimicrobial Effects : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : Preliminary studies suggest that N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Data Table: Biological Activities

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide demonstrated a strong ability to reduce oxidative stress markers in vitro. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging activity, revealing an IC50 value comparable to established antioxidants.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 3: Anticancer Properties

Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide significantly decreased cell viability in a dose-dependent manner. The IC50 was determined to be 30 µM after 48 hours of exposure, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.